molecular formula C18H15FN4O2 B3402415 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1058232-82-8

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3402415
CAS No.: 1058232-82-8
M. Wt: 338.3 g/mol
InChI Key: JFLSBNNYJYELQL-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinone core, and a pyridinylmethylacetamide moiety. Its structural complexity and potential biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the fluorophenyl group and the pyridinylmethylacetamide moiety. Common synthetic routes include condensation reactions, nucleophilic substitution, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and fluorophenyl-containing molecules. Examples are:

  • 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide.

Uniqueness

What sets 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide apart is its specific fluorophenyl substitution, which can significantly influence its chemical properties and biological activities. This unique feature may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-5-3-14(4-6-15)16-8-18(25)23(12-22-16)11-17(24)21-10-13-2-1-7-20-9-13/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLSBNNYJYELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
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2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

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